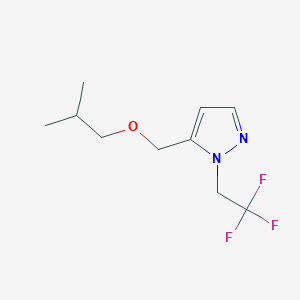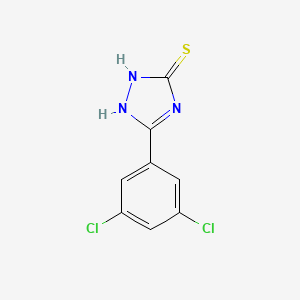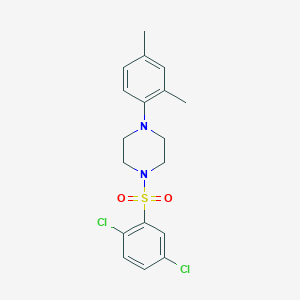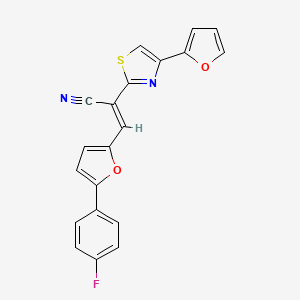
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This pyrazole derivative has been found to possess unique properties that make it an attractive candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood, but it is believed to act as a potent inhibitor of several key enzymes and signaling pathways involved in disease progression. This compound has been found to inhibit the activity of several kinases, including PI3K, Akt, and mTOR, which are involved in cell proliferation, survival, and metabolism. In addition, this compound has been found to modulate the activity of several transcription factors, including NF-κB and STAT3, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been found to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. In addition, this compound has been found to modulate immune response and inflammation, suggesting that it may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is its high potency and selectivity for several key enzymes and signaling pathways involved in disease progression. This compound has been found to exhibit potent activity at low concentrations, making it an attractive candidate for use in drug development. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. This compound has been found to exhibit potent activity against several cancer cell lines, and further research is needed to determine its potential as a therapeutic agent. In addition, this compound may have potential applications in the treatment of autoimmune diseases and inflammatory disorders, and further research is needed to explore these possibilities. Finally, there is a need for further research to optimize the synthesis and purification of this compound to improve its yield and purity for use in scientific research.
Synthesis Methods
The synthesis of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 2,2,2-trifluoroethylhydrazine with 1-(isobutoxymethyl)-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction to form the desired product. The synthesis of this compound has been optimized in recent years, and several methods have been developed to improve the yield and purity of the final product.
Scientific Research Applications
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively studied in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-8(2)5-16-6-9-3-4-14-15(9)7-10(11,12)13/h3-4,8H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWPDIHKYOHVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)
![(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2795683.png)


![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)
![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2795687.png)
![(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2795689.png)
![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B2795692.png)
![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B2795698.png)
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)
![2-(benzylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2795705.png)